molecular formula C7H6BrN3O B2519342 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2171029-30-2

6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2519342
CAS No.: 2171029-30-2
M. Wt: 228.049
InChI Key: JMGJQDGDUARDLM-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 8th position on the triazolo[1,5-a]pyridine ring. It has a molecular formula of C7H6BrN3O and a molecular weight of 228.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method utilizes enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is typically carried out in dry toluene at 140°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine
  • 6-Methoxy-2-(tributylstannyl)pyrimidine
  • 5-Bromo-3-pyridinecarboxaldehyde
  • 5-Bromopyrimidine
  • 5-Bromo-3-fluoropyridine-2-carbonitrile

Uniqueness

6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine is unique due to the specific positioning of the bromine and methoxy groups on the triazolopyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-6-2-5(8)3-11-7(6)9-4-10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGJQDGDUARDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN2C1=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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